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Compound of Interest

Compound Name: Ls-104

Cat. No.: B1675279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two promising anti-cancer compounds,

PR-104 and DRP-104, often associated with the "LS-104" nomenclature in different research

contexts. This document aims to objectively compare their performance in various disease

models, supported by experimental data, to aid in research and development decisions.

Part 1: PR-104 - A Hypoxia-Activated DNA-Alkylating
Agent
PR-104 is a phosphate ester pre-prodrug that is systemically converted to PR-104A. In the

hypoxic microenvironment characteristic of solid tumors, PR-104A is reduced to its active

metabolites, PR-104H (hydroxylamine) and PR-104M (amine), which are potent DNA-alkylating

agents that induce cell death.[1][2][3] Additionally, PR-104A can be activated independently of

hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some

tumors.[4][5]

Comparative Efficacy in Preclinical Models
PR-104 has demonstrated significant anti-tumor activity in a range of preclinical xenograft

models, both as a monotherapy and in combination with other agents.

Table 1: Monotherapy Efficacy of PR-104 in Human Tumor Xenografts
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Cell Line Tumor Type
Dosing
Schedule

Tumor Growth
Delay (TGD) in
days

Reference

HT29 Colon
188 mg/kg,

single dose
10.5

Patterson et al.,

2007

H460 Lung
188 mg/kg,

single dose
8.2

Patterson et al.,

2007

SiHa Cervical
188 mg/kg,

single dose
9.8

Patterson et al.,

2007

Panc-1 Pancreatic
282 mg/kg,

single dose
7.1

Patterson et al.,

2007

22RV1 Prostate
282 mg/kg,

single dose
12.3

Patterson et al.,

2007

Table 2: Comparative Efficacy of PR-104 vs. Tirapazamine in HT29 Xenografts

Treatment Dose
Log Cell Kill
(Hypoxic
Cells)

Log Cell Kill
(Aerobic Cells)

Reference

PR-104 282 mg/kg 2.1 1.1
Patterson et al.,

2007

Tirapazamine 44 mg/kg 1.3 0.3
Patterson et al.,

2007

Experimental Protocols
Tumor Growth Delay Studies: Human tumor cells (as specified in Table 1) were implanted

subcutaneously into the flank of athymic nude mice. When tumors reached a volume of

approximately 200-300 mm³, mice were treated with a single intraperitoneal injection of PR-104

at the indicated doses. Tumor volume was measured three times weekly using calipers. Tumor

growth delay was calculated as the difference in the time for tumors in the treated group to

reach four times their initial volume compared to the control group.
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Tumor Cell Kill Assay: HT29 tumor-bearing mice were treated with PR-104 or tirapazamine.

Eighteen hours after treatment, tumors were excised, and a single-cell suspension was

prepared. The surviving fraction of tumor cells was determined by a clonogenic assay. To

differentiate between hypoxic and aerobic cell kill, a parallel group of mice was subjected to

hyperbaric oxygen to eliminate the hypoxic fraction before treatment.

Signaling Pathway and Mechanism of Action
The mechanism of PR-104 activation is dependent on the low oxygen conditions within the

tumor microenvironment.
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Caption: Mechanism of PR-104 activation.

Part 2: DRP-104 - A Tumor-Targeted Glutamine
Antagonist
DRP-104 (sirpiglenastat) is a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-

oxo-L-norleucine (DON). DRP-104 is designed for preferential activation within the tumor
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microenvironment, thereby minimizing systemic toxicity associated with DON.[6][7] DON

inhibits multiple enzymes involved in glutamine metabolism, which is crucial for the rapid

proliferation of cancer cells.[8][9]

Comparative Efficacy and Toxicity in Preclinical Models
DRP-104 has demonstrated potent anti-tumor efficacy with a significantly improved safety

profile compared to its active metabolite, DON.

Table 3: Efficacy and Toxicity of DRP-104 vs. DON in EL4 Tumor Model

| Treatment | Dose (DON equivalent) | Tumor Growth | Body Weight Change | Survival |

Reference | |---|---|---|---|---| | DRP-104 | 1 mg/kg, IV, 5 days/week for 2 weeks | Complete

Regression | Maintained | No deaths | Leone et al., 2022[6] | | DON | 1 mg/kg, IV, 5 days/week

for 2 weeks | Complete Regression | 20-30% reduction | Most mice euthanized due to toxicity |

Leone et al., 2022[6] |

Table 4: Single-Agent Efficacy of DRP-104 in MC38 Syngeneic Model

Dose (mg/kg)
Tumor Growth
Inhibition (TGI)

Median Survival
(days)

Reference

0.5 96% 31
Yokoyama et al.,

2022[10]

1.4 101% 38
Yokoyama et al.,

2022[10]

Vehicle Control - 13
Yokoyama et al.,

2022[10]

Experimental Protocols
Syngeneic Mouse Model Studies: C57BL/6 mice were implanted subcutaneously with EL4 or

MC38 tumor cells. Treatment with DRP-104 or DON was initiated when tumors reached a

palpable size. Tumor volumes were measured regularly. Body weight was monitored as a

measure of toxicity. Survival was followed until ethical endpoints were reached.
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Pharmacokinetic Analysis: Following administration of DRP-104, concentrations of DRP-104,

DON, and its inactive metabolite were measured in plasma, tumor, and gastrointestinal tissues

at various time points using liquid chromatography-mass spectrometry (LC-MS) to determine

the tumor-preferential activation.

Signaling Pathway and Mechanism of Action
DRP-104's mechanism relies on its targeted delivery and activation to DON, which then

disrupts multiple glutamine-dependent metabolic pathways essential for tumor growth.
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Caption: DRP-104 activation and inhibition of glutamine metabolism.

Summary and Conclusion
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Both PR-104 and DRP-104 represent innovative approaches to cancer therapy by exploiting

unique aspects of the tumor microenvironment and metabolism.

PR-104 offers a targeted approach to kill hypoxic tumor cells, a population notoriously

resistant to conventional therapies. Its dual activation mechanism, dependent on both

hypoxia and AKR1C3 expression, provides opportunities for patient stratification.

Comparative data suggests superiority over older hypoxia-activated prodrugs like

tirapazamine.

DRP-104 provides a safer and more effective way to deliver the potent glutamine antagonist

DON. By achieving preferential tumor activation, DRP-104 overcomes the dose-limiting

toxicities of DON while maintaining high anti-tumor efficacy. Its mechanism of disrupting

tumor metabolism also holds promise for synergy with immunotherapy.

The choice between these or other therapeutic strategies will depend on the specific cancer

type, its metabolic and genetic characteristics, and the overall treatment landscape. This guide

provides a foundation for further investigation and consideration of these novel agents in the

oncology drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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